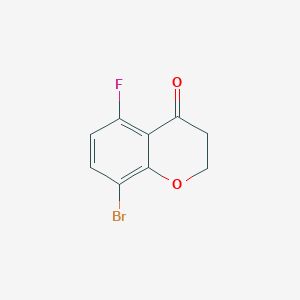

8-Bromo-5-fluorochroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

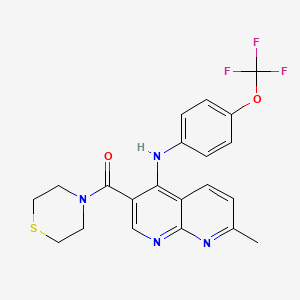

8-Bromo-5-fluorochroman-4-one is a heterocyclic compound . Its molecular formula is C9O2FBrH6 and it has a molecular weight of 245.0452 .

Molecular Structure Analysis

The chroman-4-one skeleton, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Applications De Recherche Scientifique

Synthetic Chemistry and Molecular Structure

- The use of polyhaloadamantanes, including compounds related to 8-Bromo-5-fluorochroman-4-one, demonstrates their utility in probing chirality through synthesis and separation techniques. These compounds serve as stable markers for studying molecular configurations and interactions (Schreiner et al., 2002).

Fluorometric Analysis and DNA Replication

- The interaction of fluorescent dyes with brominated DNA bases highlights the role of bromo-fluoro compounds in enhancing fluorometric analysis. This process is crucial for understanding DNA replication kinetics and detecting sister chromatid exchanges in human chromosomes (Latt, 1974).

Intermediate for Biologically Active Compounds

- 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one represents an important intermediate in synthesizing biologically active compounds. Its production involves a multi-step process, underscoring the versatility of bromo-fluoro compounds in pharmaceutical synthesis (Wang et al., 2016).

Material Science and Luminescence

- The study of chromophores, including fluorochromo and bromochromo derivatives, is significant in developing advanced luminescent materials. These compounds are pivotal in creating sensors, optoelectronic devices, and other applications requiring fluorescent properties (Ma et al., 2015).

Biochemistry and Chemosensors

- Naphthalimide-based chemosensors, which can be derived from compounds like this compound, play a critical role in detecting ions and molecules. Their high sensitivity and specificity make them invaluable tools in environmental monitoring, diagnostic assays, and research laboratories (Dong et al., 2020).

Mécanisme D'action

Target of Action

8-Bromo-5-fluorochroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone and its derivatives have been associated with a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Chromanone derivatives have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These activities suggest that chromanone derivatives may interact with their targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Chromanone derivatives have been found to influence several biochemical pathways. For instance, some chromanone analogs displayed antiparasitic activity by targeting pteridine reductase-1, showing significant inhibition against T. brucei and L. infantum

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with chromanone derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. For instance, oxidative stress caused by environmental and endogenous factors can result in an imbalance of oxidative-antioxidant processes . This could potentially influence the action of chromanone derivatives, including this compound.

Analyse Biochimique

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-Bromo-5-fluorochroman-4-one is not well-defined. It is hypothesized to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could also investigate any effects on its localization or accumulation .

Subcellular Localization

This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

8-bromo-5-fluoro-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAVCPZMIKUNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2926944.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)

![2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2926951.png)

![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)

![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)